molecular formula C23H26N4O2 B2450600 1-Cyclohexyl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea CAS No. 119506-65-9

1-Cyclohexyl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea

Katalognummer B2450600
CAS-Nummer: 119506-65-9
Molekulargewicht: 390.487
InChI-Schlüssel: WFURVQBXLSCGBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a urea derivative with a cyclohexyl group, a 1,4-benzodiazepin-2-one moiety, and a phenyl group. Urea derivatives are often used in medicinal chemistry due to their bioactivity. The 1,4-benzodiazepin-2-one is a heterocyclic compound that is also found in many bioactive molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis and Drug Design

  • This compound is involved in the synthesis of pseudopeptidic derivatives, which are useful in new drug design. The synthesis process uses an Ugi 4CC Staudinger/aza-Wittig sequence, highlighting its role in innovative pharmaceutical synthesis (Lecinska et al., 2010).

Radioiodinated Antagonists

  • It has been used in developing radioiodinated 1,4-benzodiazepines, which act as selective antagonists for cholecystokinin receptors. These compounds are significant for in vivo tumor targeting, showcasing the compound's potential in cancer research (Akgün et al., 2009).

Radiolabeling for CCK-A Antagonists

  • The compound has been used in the development of radiolabeling methods for CCK-A antagonists, demonstrating its utility in radioanalytical and nuclear chemistry (Saemian & Shirvani, 2012).

Gamma-Secretase Inhibition

  • It is a key component in the design of gamma-secretase inhibitors, which are potential treatments for Alzheimer's disease. This highlights its importance in neurodegenerative disease research (Churcher et al., 2003).

Antimicrobial and Anticancer Activity

  • Derivatives of this compound have shown promising results in antimicrobial and anticancer screenings, underlining its potential in developing new therapeutic agents (Verma et al., 2015).

Isocyanide-Based Reactions

  • It plays a role in isocyanide-based reactions for synthesizing highly functionalized derivatives, useful in various chemical syntheses (Faraz et al., 2017).

Synthesis of Cyclic Dipeptidyl Ureas

  • This compound is involved in synthesizing cyclic dipeptidyl ureas, a new class of pseudopeptidic triazines. This illustrates its versatility in creating novel chemical entities (Sañudo et al., 2006).

Antiproliferative Activities in Cancer Research

  • It is a component in the synthesis of derivatives targeting multiple protein kinases as anticancer agents. This signifies its role in cancer treatment research (Lee et al., 2018).

Zukünftige Richtungen

The future research directions for this compound could potentially include exploring its biological activity, optimizing its synthesis, and investigating its mechanism of action. Given the bioactivity of many similar compounds, it could be of interest in medicinal chemistry .

Eigenschaften

IUPAC Name

1-cyclohexyl-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-27-19-15-9-8-14-18(19)20(16-10-4-2-5-11-16)25-21(22(27)28)26-23(29)24-17-12-6-3-7-13-17/h2,4-5,8-11,14-15,17,21H,3,6-7,12-13H2,1H3,(H2,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFURVQBXLSCGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea

Synthesis routes and methods

Procedure details

Equimolar amounts of 3(R,S)-amino-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one and cyclohexylisocyanate were mixed in 8 ml of dry tetrahydrofuran at room temperature. The reaction mixture was allowed to stand for 8 hours and was then filtered. The collected solids were washed with tetrahydrofuran and dried in vacuo over P2O5 to give the analytical product: m.p. 287°-288° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.